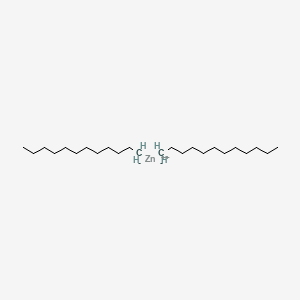

zinc;dodecane

Description

Contextualization of Organozinc Chemistry and Related Zinc-Alkyl Derivatives

Organozinc chemistry, a field that traces its origins to the pioneering work of Edward Frankland in 1848, investigates compounds containing carbon-zinc bonds. These organometallic compounds were among the first of their kind to be synthesized. While often less reactive than their Grignard and organolithium counterparts, organozinc reagents have become indispensable tools in modern organic synthesis. researchgate.net Their reduced reactivity allows for a higher tolerance of various functional groups, leading to highly regio- and enantioselective transformations. researchgate.net

The family of organozinc compounds is diverse and can be broadly categorized into:

Diorganozinc (R2Zn): Compounds with two alkyl or aryl groups bound to the zinc center.

Heteroleptic (RZnX): Compounds featuring one organic substituent and one anionic ligand, such as a halide.

Ionic organozinc compounds: This category includes organozincates (anionic) and organozinc cations.

The synthesis of diorganozinc compounds can be achieved through several methods, including the reaction of zinc metal with alkyl halides followed by Schlenk equilibration, and various transmetallation reactions. uwimona.edu.jm A significant portion of research in this area has focused on diethylzinc (B1219324), which is the most affordable and widely referenced diorganozinc reagent. uwimona.edu.jm

Zinc-alkyl derivatives, a prominent class within organozinc chemistry, are instrumental in a variety of organic reactions. numberanalytics.com They participate in fundamental carbon-carbon bond-forming reactions like the Reformatsky and Simmons-Smith reactions. numberanalytics.com The Barbier reaction, another key transformation, utilizes an organozinc reagent generated in situ to produce primary, secondary, or tertiary alcohols. The low propensity of diorganozinc reagents to add to carbonyl derivatives without a catalyst has been extensively studied, particularly in the context of catalytic enantioselective alkylation of aldehydes. uwimona.edu.jm

Overview of Chemical Entities Incorporating Zinc and Dodecane-Derived Moieties

The chemical compound at the heart of this article is zinc dodecanoate (B1226587), also known as zinc laurate. smolecule.comwikipedia.org It is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid—in this case, lauric acid (dodecanoic acid). wikipedia.org The molecular formula for zinc dodecanoate is C24H46O4Zn. wikipedia.org

Zinc dodecanoate is a white powder with a slightly waxy odor and is insoluble in water. wikipedia.org Structurally, zinc carboxylates like zinc dodecanoate can exhibit significant diversity depending on reaction conditions. shepchem.com Studies on long-chain zinc carboxylates have revealed layered structures where the zinc atoms are tetrahedrally coordinated to oxygen atoms from the carboxylate groups. researchgate.net The packing of these structures can vary, with longer chain carboxylates (greater than nine carbons) often displaying a single asymmetric COO stretching band in their infrared spectra, suggesting a different packing arrangement compared to shorter chain structures. rsc.org

Beyond the simple salt, zinc can be incorporated with dodecyl-derived moieties in more complex structures. For instance, layered double hydroxides (LDHs) can be synthesized with dodecyl sulfate (B86663) as the interlamellar anion. osti.govresearchgate.net These materials, such as Zn-Cd-Cr layered double hydroxides intercalated with dodecyl sulfate, are prepared via coprecipitation techniques. osti.govresearchgate.net In these structures, the dodecyl sulfate molecules are typically oriented in a monolayer, perpendicular to the LDH layers. researchgate.net Another example involves the use of sodium dodecyl sulfate (SDS) as a surfactant in the synthesis of zinc(II) bis(8-hydroxyquinoline) nanorods, where SDS helps control the particle size. sphinxsai.com

Research Significance and Interdisciplinary Relevance in Advanced Chemical Sciences

The study of zinc dodecanoate and related compounds holds considerable significance across various scientific disciplines. Its applications are diverse, ranging from industrial uses to advanced research.

In materials science , zinc dodecanoate serves as a heat stabilizer for polymers, particularly in the production of plastics, enhancing their thermal stability. solubilityofthings.com It is also used in the rubber industry as a softener and an activator for vulcanization accelerators. smolecule.comatamanchemicals.com Its ability to act as a plasticizer in natural rubber with less blooming than stearic acid leads to improved tack properties. atamanchemicals.com Furthermore, zinc carboxylates are of interest to cultural heritage conservators as they can form via saponification in oil paintings. rsc.org

In the personal care and cosmetics industry , zinc laurate functions as an anticaking agent, a dry binder, and a viscosity-increasing agent. wikipedia.org As a dry binder, its cohesive properties facilitate dispersion and allow for a reduction in lipid content in pressed powders. atamanchemicals.com

The compound also exhibits antimicrobial properties due to its zinc content, making it a useful additive in coatings and other materials where microbial growth is a concern. solubilityofthings.com

In the field of catalysis , zinc dodecanoate has been shown to be an effective catalyst for the transesterification of vegetable oils into biodiesel. smolecule.com More broadly, zinc-based catalysts are crucial in organic synthesis for reactions that form carbon-carbon bonds. numberanalytics.com Recent research has also explored the use of zinc complexes in photocatalysis for the degradation of organic pollutants from wastewater. mdpi.com

Furthermore, zinc compounds are being investigated for their potential in energy storage and conversion , particularly in dye-sensitized solar cells where zinc oxide and zinc sulfide (B99878) are used as semiconductor materials. numberanalytics.com The photophysical and photochemical properties of mononuclear Zn(II) compounds are being explored for applications in energy-transfer catalysis and photoinduced electron transfer. acs.org

Finally, in nanotechnology , the use of dodecyl-containing surfactants in the synthesis of zinc-based nanostructures highlights the importance of these moieties in controlling the size and morphology of nanomaterials. sphinxsai.comresearchgate.netiaea.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

101549-69-3 |

|---|---|

Molecular Formula |

C24H50Zn |

Molecular Weight |

404.0 g/mol |

IUPAC Name |

zinc;dodecane |

InChI |

InChI=1S/2C12H25.Zn/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3;/q2*-1;+2 |

InChI Key |

LSPQRDHGQCYTFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC[CH2-].CCCCCCCCCCC[CH2-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of Organozinc Dodecyl Halides

Organozinc dodecyl halides are typically prepared via the direct insertion of zinc metal into the carbon-halogen bond of a halogenated dodecane (B42187). This method's success is highly contingent on the purity and reactivity of the starting materials.

Several reliable methods exist for the synthesis of 1-bromododecane (B92323) from 1-dodecanol (B7769020). The selection of a specific pathway often depends on the desired scale, purity requirements, and available reagents.

One prevalent laboratory and industrial method involves the nucleophilic substitution of the hydroxyl group in 1-dodecanol using hydrobromic acid, with sulfuric acid acting as a catalyst. chemicalbook.comoc-praktikum.de The reaction is typically heated to drive it to completion. chemicalbook.com

Another robust method, particularly suited for industrial production, is the reaction of 1-dodecanol (also known as lauryl alcohol) with bromine and red phosphorus. google.com Process optimization for this pathway involves the controlled, dropwise addition of bromine to the mixture of lauryl alcohol and red phosphorus at an elevated temperature, generally between 120–130 °C. This careful control helps to minimize side reactions and improve the selectivity towards the desired 1-bromododecane product.

A third common laboratory-scale approach utilizes phosphorus tribromide (PBr₃) in the presence of a base like pyridine (B92270) to convert 1-dodecanol to 1-bromododecane. chemicalbook.com The reaction is often run at reduced temperatures, for instance between -10 °C and 25 °C, to manage its reactivity. chemicalbook.com

| Reagents | Key Reaction Conditions | Typical Yield & Purity | Reference |

|---|---|---|---|

| 1-Dodecanol, Hydrobromic Acid, Sulfuric Acid | Gradual heating to 90-95°C; reaction stirred for 8 hours. | Not specified, but a common lab method. | chemicalbook.com |

| Lauryl Alcohol, Bromine, Red Phosphorus | Dropwise bromine addition at a controlled temperature of 120–130 °C. | Yield: 80–88%; Purity: 98–99%. | |

| 1-Dodecanol, Phosphorus Tribromide (PBr₃), Pyridine | Temperature controlled at -10 to 25°C; reaction time of 2 hours. | Yield can be variable, with one example showing 15% of the desired product alongside byproducts. | chemicalbook.com |

The synthesis of 1-bromododecane via the lauryl alcohol, bromine, and red phosphorus route is well-suited for large-scale industrial production. However, scaling up from laboratory to industrial quantities introduces challenges. Effective heat transfer becomes crucial, as larger batch sizes have a reduced surface-area-to-volume ratio, potentially requiring longer heating times to maintain the optimal reaction temperature.

Purification is critical to obtaining high-quality 1-bromododecane suitable for subsequent organozinc synthesis. The typical purification protocol involves several steps. After the initial reaction, the crude product is filtered to remove any unreacted phosphorus. google.com The filtrate then undergoes a series of washes: first with a rudimentary alcohol, followed by a saturated salt solution, and finally a base such as sodium carbonate to neutralize any remaining acidic impurities. google.com The final step is vacuum distillation, which effectively separates the high-purity 1-bromododecane from any remaining starting materials or byproducts. This rigorous process can yield a product with 98–99% purity. For macro-scale distillations, specialized equipment like a Vigreux column is recommended to ensure efficient separation of fractions.

| Parameter | Consideration | Impact on Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Larger batches have a lower surface-area-to-volume ratio. | May necessitate extended reflux times to reach and maintain the target reaction temperature. | |

| Purification | Sequential washing with alcohol, salt, and base solutions. | Removes unreacted reagents and acidic byproducts. | google.com |

| Distillation | Vacuum distillation is the final purification step. | Separates the pure product from non-volatile impurities and high-boiling point byproducts. | |

| Distillation Efficiency | Use of fractional distillation columns (e.g., Vigreux) for larger scales. | Prevents mixing of different fractions, ensuring higher purity of the final product. |

The conversion of 1-bromododecane to a dodecylzinc halide is achieved through a direct reaction with zinc metal. This reaction is a form of oxidative addition, where the metallic zinc inserts itself into the carbon-bromine bond of the alkyl halide. riekemetals.comwikipedia.org

The successful synthesis of organozinc reagents like dodecylzinc bromide is highly dependent on the stringent control of several reaction parameters.

Inert Atmosphere: Organozinc compounds are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere, typically using nitrogen or argon gas, to prevent the degradation of both the zinc metal surface and the organozinc product.

Solvent Selection: The choice of solvent is crucial as it affects both the reaction kinetics and the stability of the resulting organozinc reagent. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), and hydrocarbons are commonly used solvents that are compatible with organozinc compounds. byjus.com Polar aprotic solvents like dimethylacetamide (DMA) have also been used, sometimes in conjunction with an activator. thieme-connect.com

Temperature Control: The reaction temperature must be carefully managed. Moderate temperatures are generally preferred to strike a balance between a feasible reaction rate and the prevention of thermal decomposition of the organozinc product.

Zinc Purity and Activation: The reactivity of the zinc metal is a key factor. Commercial zinc dust or turnings can be used, but their reactivity is often enhanced through activation. researchgate.net Chemical activation can be achieved using agents like iodine. thieme-connect.com A significant advancement is the use of highly reactive zinc, such as Rieke® Zinc, which is produced by the reduction of ZnCl₂ with potassium. riekemetals.com This form of zinc is much more reactive and allows the oxidative addition to occur under milder conditions. riekemetals.com

| Parameter | Requirement | Rationale | Reference |

|---|---|---|---|

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of zinc and the organozinc product. | |

| Solvent | Anhydrous ethers (THF, diethyl ether) or hydrocarbons. | Affects reaction kinetics and product stability; must be compatible with organozinc reagents. | byjus.com |

| Temperature | Moderate, controlled temperature. | Balances reaction rate with the thermal stability of the product to avoid decomposition. | |

| Zinc | High purity, often activated (e.g., Rieke Zinc, iodine). | Ensures efficient and complete conversion of the alkyl halide under mild conditions. | riekemetals.comthieme-connect.com |

The formation of an organozinc halide from an alkyl halide and zinc metal is fundamentally an insertion reaction . wikipedia.org Specifically, it is classified as an oxidative addition , where the zinc metal (in oxidation state 0) is oxidized to Zn(II) as it inserts into the carbon-halogen bond. riekemetals.combyjus.com

R-X + Zn → R-Zn-X

(where R = dodecyl, X = Br)

This process is mechanistically similar to the formation of Grignard reagents from magnesium. wikipedia.org The reaction is believed to occur on the surface of the zinc metal. researchgate.net For some related systems, a single-electron transfer (SET) mechanism has been proposed, where an electron is first transferred from the metal surface to the alkyl halide. wikipedia.org This generates a radical anion which then collapses to form the organometallic species. The use of highly reactive zinc facilitates this process, allowing for the formation of organozinc reagents from alkyl halides that might be less reactive under other conditions. riekemetals.com The resulting dodecylzinc halide exists in equilibrium with the corresponding dialkylzinc (R₂Zn) and zinc halide (ZnX₂) in what is known as a Schlenk equilibrium, although the position of this equilibrium can vary based on the solvent and other conditions. wikipedia.org

Direct Synthesis of Dodecylzinc Halides via Zinc Insertion

Critical Reaction Parameters: Solvent Effects, Inert Atmosphere, Temperature Control, and Zinc Purity.

Synthesis of Zinc Dodecanoate (B1226587) (Zinc Laurate)

Zinc dodecanoate, also known as zinc laurate, is a metal soap with a layered crystalline structure. Its synthesis is primarily achieved through precipitation reactions involving a zinc source and lauric acid or its salt.

Conventional and Emerging Synthetic Routes to Zinc Dodecanoate

The most conventional method for synthesizing zinc dodecanoate is through a direct precipitation or metathesis reaction. This typically involves reacting a water-soluble zinc salt, such as zinc sulfate (B86663) or zinc chloride, with sodium laurate in an aqueous solution. The resulting insoluble zinc dodecanoate precipitates out and can be collected.

An alternative and common conventional route involves the direct reaction of zinc oxide with lauric acid at elevated temperatures. researchgate.net This method is advantageous as the only byproduct is water. Research into its use as a catalyst for esterification has also highlighted its in-situ formation from zinc oxide and a fatty acid during the course of a reaction, where it acts as the true catalytic species before precipitating upon cooling. acs.org

Emerging synthetic strategies often focus on controlling the material's properties, such as particle size and morphology, by modifying the reaction conditions. While specific novel energy sources like microwave or sonication are not widely reported for this specific compound, variations in solvent systems and the use of different zinc precursors can be considered advanced approaches. For instance, reactions carried out in non-aqueous solvents or using organometallic zinc precursors could offer alternative pathways to materials with tailored characteristics, analogous to synthesis methods for other metallic carboxylates.

Optimization of Precipitation and Purification Methodologies for Zinc Dodecanoate

The quality of the final zinc dodecanoate product is highly dependent on the optimization of its precipitation and subsequent purification. The insolubility of zinc dodecanoate in many solvents is a key property leveraged for its purification. acs.org

Precipitation Optimization: The precipitation process can be controlled by several factors that influence the particle size, crystallinity, and purity of the final product. Drawing parallels from the optimized synthesis of other zinc compounds like ZnO nanoparticles, key parameters can be systematically adjusted researchgate.netmdpi.com:

Precursor Concentration: The concentration of both the zinc salt and the laurate precursor can affect the rate of nucleation and growth, thereby influencing particle size.

Temperature: Reaction temperature controls the kinetics of the precipitation, with higher temperatures often leading to larger, more crystalline particles.

Solvent and pH: The choice of solvent (e.g., water, ethanol) and the pH of the reaction medium are critical. The pH, in particular, affects the speciation of both the zinc ions and lauric acid, impacting the reaction equilibrium. researchgate.net

Stirring Rate: The speed of agitation ensures homogeneity of the reaction mixture and can influence the final particle morphology and size distribution. mdpi.com

Purification Methodologies: Following precipitation, purification is crucial to remove unreacted precursors and byproducts.

Filtration: The solid zinc dodecanoate is typically separated from the reaction mixture by vacuum filtration. acs.org

Washing: The collected solid is washed multiple times to remove soluble impurities. Demineralized water is commonly used to wash away residual salts from aqueous preparations, while an organic solvent like ethanol (B145695) might be used in other synthetic routes. researchgate.net

Drying: The purified product is dried in an oven, often under vacuum, to remove residual water or solvent. researchgate.net

The purity of the final product can be verified using analytical techniques. For instance, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the residual concentration of zinc in the filtrate, ensuring minimal product loss and confirming its insolubility under the reaction conditions. acs.org

Table 1: Parameters for Optimizing Zinc Dodecanoate Precipitation

| Parameter | Influence on Product | Optimization Goal | Reference |

|---|---|---|---|

| Precursor Type & Concentration | Affects reaction rate, particle size, and purity. | Select precursors and concentrations to achieve desired particle characteristics and yield. | researchgate.net |

| Temperature | Controls reaction kinetics and crystal growth. | Adjust for optimal balance between reaction time and crystallinity. | researchgate.netmdpi.com |

| Solvent & pH | Determines solubility of reactants and products; influences reaction equilibrium. | Choose a system that maximizes precipitation of the desired product while minimizing impurities. | researchgate.net |

| Stirring Speed & Time | Impacts homogeneity, mass transfer, and particle morphology. | Optimize to ensure complete reaction and achieve a narrow particle size distribution. | mdpi.com |

Synthesis of Zinc Dodecanethiolate and Related Zinc Alkyl Thiolate Complexes

Zinc dodecanethiolate [Zn(SC₁₂H₂₅)₂] is a metal-thiol complex that serves as a crucial precursor and stabilizer in the synthesis of nanomaterials, particularly zinc-containing quantum dots and nanoparticles.

Preparation from Dodecanethiol and Diverse Zinc Precursors

Zinc dodecanethiolate complexes are synthesized by reacting 1-dodecanethiol (B93513) (DDT) with various zinc precursors. The choice of precursor and reaction conditions can significantly influence the properties of the resulting complex.

From Zinc Acetate (B1210297): A common method involves reacting anhydrous zinc acetate with dodecanethiol in a high-boiling point, non-coordinating solvent like THERMINOL® 66. The mixture is heated under an inert atmosphere (e.g., N₂) to temperatures around 230°C. google.com The resulting zinc dodecanethiolate polymer can be precipitated by cooling the solution and adding a non-solvent like acetone. google.com

From Zinc Oxide: Zinc oxide (ZnO) can be used as a stable and less hazardous precursor. In a typical synthesis for nanomaterials, ZnO is first dissolved in oleic acid at an elevated temperature (e.g., 260°C) to form a zinc oleate (B1233923) complex in a solvent like 1-octadecene. ndsu.edu Dodecanethiol is then introduced, acting as both a sulfur source and a capping ligand to form the thiolate complex in situ, which then may decompose at higher temperatures to form ZnS nanocrystals. ndsu.eduacs.org

From Zinc Stearate (B1226849): In the "heat-up" synthesis of quantum dots, zinc stearate is often used as the zinc precursor. It is mixed with 1-dodecanethiol and other ligands in a high-boiling solvent (e.g., octadecene). beloit.edu Upon heating, the dodecanethiol reacts with the zinc salt to form the thiolate complex, which subsequently decomposes to nucleate and grow nanoparticles. beloit.edu

From Organometallic Precursors: Highly reactive organometallic precursors like diethyl zinc (ZnEt₂) can be reacted with thiol-containing ligands to form zinc alkyl thiolate complexes. nih.govnih.gov These reactions are typically carried out in anhydrous solvents under an inert atmosphere and can produce well-defined molecular precursors for nanomaterial synthesis. nih.govnih.gov

Controlled Synthesis Strategies for Nanomaterial Applications

The synthesis of zinc dodecanethiolate is often a critical step within the broader, highly controlled synthesis of advanced nanomaterials. The strategies employed focus on precisely manipulating the reaction to achieve desired nanoparticle sizes, shapes, and compositions.

Control of Precursor Ratios: The stoichiometry between the zinc precursor and dodecanethiol can be varied to produce materials with different properties. For instance, in the synthesis of a Zn-DDT polymer used to stabilize quantum dots, adjusting the Zn-to-S ratio is a key method for tuning the polymer's characteristics. google.com

Kinetic Control via Temperature and Time: The size of nanocrystals can be controlled by carefully managing the reaction temperature and time. In syntheses where dodecanethiol acts as the sulfur source, lower temperatures may favor the formation of the stable zinc-thiol complex, while higher temperatures promote its decomposition into ZnS. ndsu.edu By systematically varying the growth temperature and taking samples at different time intervals, the growth of nanoparticles can be monitored and controlled to achieve a narrow size distribution. ndsu.edubeloit.edu

Single-Source Precursors: An advanced strategy involves the synthesis of well-defined zinc alkyl thiolate complexes that act as "single-source precursors". nih.govnih.gov These compounds contain both the zinc and sulfur elements within one molecule. Their controlled thermal decomposition under specific conditions (e.g., solvothermal routes) can lead to the formation of nanoparticles with specific phases and morphologies, offering a more predictable pathway to the final nanomaterial. nih.govnih.gov

Sequential Ion Exchange: In the fabrication of complex quaternary nanostructures, such as Zn-Cu-In-S (ZCIS) nanoplatelets, zinc and dodecanethiol are introduced in a highly controlled, sequential manner. acs.org This multi-step cation exchange process, performed at specific, carefully controlled temperatures, allows for the precise incorporation of zinc into a pre-formed nanocrystal lattice, demonstrating a high level of synthetic control for advanced optical applications. acs.org

Table 2: Synthesis of Zinc Dodecanethiolate from Various Precursors

| Zinc Precursor | Co-reagents/Solvents | Key Conditions | Product/Application | Reference |

|---|---|---|---|---|

| Anhydrous Zinc Acetate | 1-Dodecanethiol, THERMINOL® 66 | Inert atmosphere, ~230°C | Zn-DDT polymer for quantum dot stabilization | google.com |

| Zinc Oxide (ZnO) | 1-Dodecanethiol, Oleic Acid, 1-Octadecene | Heat to form Zn-oleate, then react with DDT | Precursor for ZnS nanocrystals | ndsu.eduacs.org |

| Zinc Stearate | 1-Dodecanethiol, Oleic Acid, 1-Octadecene | Heat-up synthesis, >200°C | Precursor for ZnCuInS quantum dots | beloit.edu |

| Diethyl Zinc (ZnEt₂) | Thiol-containing ligands, Hexanes/Pyridine | Anhydrous, inert atmosphere | Single-source precursors for ZnO/ZnS nanoparticles | nih.govnih.gov |

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of zinc-dodecyl compounds. Specifically, ¹³C NMR and ⁶⁷Zn NMR are employed to probe the carbon backbone of the dodecyl chains and the local environment of the zinc atoms, respectively. nih.govresearchgate.netudel.edu

In the ¹³C NMR spectra of a series of zinc carboxylates, including zinc dodecanoate (B1226587), distinct resonances are observed for the carboxylate carbon and the methylene (B1212753) carbons of the alkyl chain. rsc.orgresearchgate.net Variations in the chemical shifts, as well as the broadening or splitting of peaks, can indicate the presence of multiple polymorphic forms within a sample. rsc.org For instance, doubling of the carboxylate resonance in some zinc carboxylates suggests two unique carboxyl configurations in the unit cell. rsc.org

⁶⁷Zn NMR, although challenged by the low natural abundance (4.1%) and large quadrupole moment of the ⁶⁷Zn isotope, provides direct insight into the coordination sphere of the zinc ion. researchgate.nethuji.ac.il For small, symmetric zinc complexes, ⁶⁷Zn NMR can yield moderately broad lines over a wide chemical shift range. huji.ac.il Ultra-high-field ⁶⁷Zn solid-state NMR has been successfully applied to zinc carboxylates, helping to group them based on their distinct geometric and electronic structures. nih.govresearchgate.net

A study of bis(Zn²⁺-cyclen) complexes with dodecyl chains utilized ¹H and ¹³C NMR to confirm the structure of the synthesized compounds. The ¹H-NMR spectrum showed multiplets for the dodecyl chain protons, while the ¹³C-NMR spectrum provided detailed information about each carbon atom in the molecule.

Table 1: Representative NMR Data for Zinc-Dodecane Related Compounds

| Nucleus | Compound Type | Key Observations | Reference(s) |

|---|---|---|---|

| ¹³C | Zinc Dodecanoate | Resonances for carboxylate and methylene carbons confirm structure. Peak variations suggest polymorphism. | rsc.orgresearchgate.net |

| ⁶⁷Zn | Zinc Carboxylates | Provides direct information on the Zn coordination environment. | researchgate.nethuji.ac.il |

| ¹H | Bis(Zn²⁺-cyclen) with dodecyl chain | Multiplets confirm the presence and structure of the dodecyl chain. |

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying functional groups and probing the coordination environment in zinc-dodecyl compounds. nih.gov

FTIR Spectroscopy: In the analysis of zinc dodecanoate, FTIR spectra show characteristic bands for the carboxylate group (COO⁻). The splitting and positions of the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the carboxylate group are indicative of the coordination mode and the symmetry around the zinc center. nih.gov For instance, some zinc carboxylates exhibit single, broadened carboxylate bands around 1540 cm⁻¹ (ν_asCOO⁻) and 1398 cm⁻¹ (ν_sCOO⁻). mdpi.com In other cases, splitting of these bands points to asymmetry in the zinc-oxygen bonds. nih.govmdpi.com

For zinc layered double hydroxides (LDH) intercalated with dodecyl sulfate (B86663) (DDS), FTIR spectra confirm the presence of the dodecyl sulfate chains through characteristic C-H stretching vibrations. semanticscholar.org Bands around 2923 cm⁻¹ and 2854 cm⁻¹ are attributed to the asymmetric and symmetric CH₂ stretching of the dodecyl chain, respectively. semanticscholar.org The presence of a band around 1224 cm⁻¹ for the sulfate group (-OSO₃⁻) is also a key indicator of intercalation. researchgate.net Additionally, bands corresponding to Zn-O stretching and Zn-OH bending vibrations are observed at lower wavenumbers, typically below 720 cm⁻¹. semanticscholar.org

Raman Spectroscopy: While less commonly reported for basic zinc dodecanoate, Raman spectroscopy complements FTIR analysis. For instance, in studies of zinc complexes with other organic ligands, Raman has been used alongside FTIR to characterize the vibrational modes of the entire molecular structure. mdpi.com

Table 2: Key FTIR Vibrational Bands for Zinc-Dodecane Compounds

| Compound Type | Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|---|

| Zinc Dodecanoate | ~2920, ~2850 | C-H stretching (dodecyl chain) | mdpi.com |

| Zinc Dodecanoate | ~1540 | Asymmetric COO⁻ stretching (ν_as) | mdpi.com |

| Zinc Dodecanoate | ~1398 | Symmetric COO⁻ stretching (ν_s) | mdpi.com |

| Zn/Ti LDH-DDS | 2923, 2854 | Asymmetric and symmetric CH₂ stretching (dodecyl chain) | semanticscholar.org |

| Zn/Ti LDH-DDS | 1207-825 | Sulfate group vibrational modes | semanticscholar.org |

| Zn/Ti LDH-DDS | < 719 | Zn-O stretching and Zn-OH bending | semanticscholar.org |

| Zinc Hydroxy Dodecylsulfate | 1378 | gauche-trans-gauche (g-t-g) conformation of methylene chain | mdpi.com |

UV-Visible absorption and photoluminescence (PL) spectroscopy are crucial for characterizing the electronic and optical properties of nanomaterials derived from or functionalized with zinc-dodecane compounds.

UV-Visible Spectroscopy: UV-Vis spectroscopy is often used to determine the optical band gap of semiconductor nanoparticles. For instance, in zinc sulfide (B99878) (ZnS) nanoparticles synthesized in a dodecane (B42187) medium, the absorption spectra show bands corresponding to electron transitions from the valence band to the conduction band and to defect levels. ioffe.ruioffe.ru Similarly, for zinc oxide (ZnO) nanoparticles, UV-Vis analysis is a standard characterization technique. nih.gov In the case of Zn/Al layered double hydroxides intercalated with sodium dodecyl sulfate (LDH-SDS), diffuse reflectance UV-Vis spectroscopy revealed multiple energy gaps, with values increasing upon intercalation of the dodecyl sulfate. scientific.net For highly luminescent zinc(II) bis(8-hydroxyquinoline) nanorods synthesized using sodium dodecyl sulfate (Znq2:SDS), the optical absorption spectrum was recorded to calculate the direct optical band gap, which was found to be 3.3 eV. sphinxsai.com

Photoluminescence (PL) Spectroscopy: PL spectroscopy probes the radiative recombination of excited electrons and holes, providing information about defect states and emission properties. In ZnS powders doped with Mn²⁺ and Eu³⁺ in a dodecane medium, the PL spectra exhibit both broad bands related to surface defects and narrow bands from the electronic transitions within the dopant ions. ioffe.ruioffe.ru This indicates energy transfer from the ZnS host to the dopant ions. ioffe.ruioffe.ru For Znq2:SDS nanorods, a prominent PL emission peak was observed at 538 nm (green region), suggesting their potential for OLED applications. sphinxsai.com The study of porous ZnO nanopowders also utilizes PL spectra to investigate structural defects like oxygen vacancies, which influence photocatalytic activity. mdpi.com

Table 3: Optical Properties of Zinc-Dodecane Related Nanomaterials

| Material | Technique | Key Findings | Reference(s) |

|---|---|---|---|

| Znq2:SDS Nanorods | UV-Vis | Optical band gap calculated at 3.3 eV. | sphinxsai.com |

| Znq2:SDS Nanorods | PL | Prominent emission peak at 538 nm. | sphinxsai.com |

| ZnS:Mn²⁺, Eu³⁺ in dodecane | PL | Broad defect-related bands and narrow dopant-related emission bands. | ioffe.ruioffe.ru |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis.

Diffraction and Imaging for Crystallographic and Morphological Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for identifying the crystalline phases and determining the average crystallite size of bulk materials. nih.govuva.nl

In the analysis of zinc carboxylates, including zinc dodecanoate, PXRD patterns are characterized by a series of regularly spaced, high-intensity reflections at low angles (2θ < 15°). nih.govrsc.org These peaks correspond to the long spacing between the zinc-containing layers and are used to characterize the lamellar structure of these metal soaps. nih.govuva.nlresearchgate.net The transition between different packing arrangements (polymorphs) in zinc carboxylates results in only minor differences in this layer spacing. uva.nlresearchgate.net

For zinc layered double hydroxides (LDH) intercalated with sodium dodecyl sulfate (SDS), a significant shift in the basal spacing (003) peak to lower 2θ angles compared to the unintercalated LDH confirms the successful insertion of the long-chain dodecyl sulfate anions into the interlayer galleries. semanticscholar.orgscientific.net For example, the basal spacing for a Zn/Al-LDH increased from 0.890 nm to about 2.56-2.60 nm after intercalation with SDS. scientific.net Similarly, for zinc hydroxy dodecylsulfate nanomembranes, small-angle XRD revealed a lattice spacing of 4.3 nm. usda.gov

The Scherrer equation is often applied to the broadening of XRD peaks to estimate the mean crystallite size of nanomaterials, such as ZnO nanoparticles or calcined Zn-Al LDHs. mdpi.com

Table 4: XRD Data for Zinc-Dodecane Related Compounds

| Compound | Key XRD Feature | Observation | Reference(s) |

|---|---|---|---|

| Zinc Dodecanoate | Low-angle reflections | Series of sharp peaks indicating a lamellar structure. | nih.govrsc.org |

| Zn/Al LDH-SDS | (003) peak shift | Shift to lower 2θ values confirms intercalation of dodecyl sulfate. | scientific.net |

| Zn/Al LDH-SDS | Basal Spacing | Increase from ~0.89 nm to ~2.60 nm. | scientific.net |

| Zinc Hydroxy Dodecylsulfate | Small-angle XRD | Lattice spacing of 4.3 nm. | usda.gov |

Single crystal X-ray diffraction (SCXRD) provides the most precise information on molecular structure, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystalline state. researchgate.net

Although growing single crystals of long-chain zinc carboxylates is challenging, the structures of several, including zinc decanoate (B1226879) (a close relative of dodecanoate), have been determined. nih.govresearchgate.netudel.edursc.org These studies reveal that the local structure around the zinc ion is typically a distorted tetrahedron, with the zinc coordinated to four oxygen atoms from four different carboxylate groups. nih.govrsc.org The carboxylate ligands act as bidentate bridges between two zinc atoms. rsc.org

SCXRD has been instrumental in identifying different structural motifs and packing arrangements in zinc carboxylates. nih.govrsc.org For example, the single-crystal structure of zinc decanoate revealed a non-centrosymmetric structure with a lamellar stacking of sheets. rsc.orgsmolecule.com This detailed structural information is crucial for understanding the properties and behavior of these materials.

In more complex systems, such as zinc(II) complexes with azopyridine ligands featuring dodecyl chains, SCXRD has elucidated a distorted octahedral geometry around the zinc center and revealed how the molecules self-assemble into layered structures driven by hydrophobic interactions between the dodecyl chains. rsc.org

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| Zinc dodecanoate |

| Zinc(II) bis(8-hydroxyquinoline) |

| Sodium dodecyl sulfate (SDS) |

| Zinc layered double hydroxides (LDH) |

| Zinc hydroxy dodecylsulfate |

| Zinc sulfide (ZnS) |

| Zinc oxide (ZnO) |

| Bis(Zn²⁺-cyclen) |

| Zinc decanoate |

| Zinc(II) bis(enzoate)-phenylterpyridine |

Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM/FESEM) for Nanoparticle Characterization

The morphological and structural details of zinc dodecanoate at the nanoscale, particularly when synthesized as nanoparticles, are primarily investigated using electron microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), including its high-resolution version, Field Emission Scanning Electron Microscopy (FESEM).

While direct SEM and TEM studies on pure zinc dodecanoate nanoparticles are not extensively documented in the reviewed literature, valuable insights can be drawn from the analysis of related materials, such as cobalt-doped zinc oxide (ZnO) nanoparticles synthesized from a cobalt-doped zinc laurate hydrazinate precursor. ijprajournal.com The characterization of these nanoparticles provides a relevant case study for the expected morphology of nanoparticles derived from a laurate-containing precursor.

Scanning Electron Microscopy (SEM) analysis of these precursor-derived nanoparticles reveals the external morphology. The nanoparticles often exhibit a tendency to aggregate or overlap, forming larger clusters. ijprajournal.com The individual particles within these aggregates can be polygonal in shape. ijprajournal.com

Transmission Electron Microscopy (TEM) provides more detailed information on the internal structure and primary particle size. For the cobalt-doped ZnO nanoparticles derived from the zinc laurate precursor, TEM micrographs show that the average diameter of the nanoparticles typically falls within the range of 10 to 20 nanometers. ijprajournal.com This technique is essential for determining the size distribution and ensuring the formation of nanoscale materials. High-resolution TEM (HRTEM) can further reveal the crystalline nature of the nanoparticles.

It is important to note that the morphology and size of nanoparticles can be influenced by the synthesis method. For instance, studies on ZnO nanoparticles synthesized via different routes show morphologies ranging from spherical and hexagonal to nanorods and nanoflowers. ajol.infophytojournal.comuobaghdad.edu.iq Therefore, the specific morphology of zinc dodecanoate nanoparticles would be highly dependent on the synthetic protocol employed.

Table 1: Electron Microscopy Findings for Nanoparticles Derived from a Zinc Laurate Precursor

| Parameter | Observation | Source(s) |

| Morphology (SEM) | Polygonal shape, tendency for aggregation and overlapping of particles. | ijprajournal.com |

| Average Particle Size (TEM) | 10 - 20 nm | ijprajournal.com |

Thermal and Elemental Characterization

The thermal stability and elemental composition of zinc dodecanoate are fundamental properties determined through thermogravimetric analysis and elemental microanalysis.

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability and decomposition behavior of zinc dodecanoate. tainstruments.com By monitoring the change in mass as a function of temperature, the decomposition stages and the nature of the decomposition products can be inferred.

Detailed TGA data specifically for pure zinc dodecanoate is limited in the available literature. However, the thermal behavior of a cobalt-doped zinc laurate hydrazinate precursor provides significant insights into the decomposition of the laurate component. ijprajournal.com The TGA curve for this precursor shows a multi-step decomposition process. The initial weight loss, occurring between 150°C and 225°C, is attributed to the loss of hydrazine. ijprajournal.com A major weight loss of 59% is observed in the temperature range of 300°C to 450°C, which corresponds to the decarboxylation of the precursor, leading to the formation of the final metal oxide residue. ijprajournal.com This decarboxylation step is characteristic of the decomposition of the laurate component.

Studies on other metal carboxylates, such as zinc pivalate, show that decomposition initiates at around 200°C. The thermal decomposition of cadmium soaps, including cadmium laurate, has also been studied, indicating that the decomposition of metal soaps is a high-temperature process. ripublication.com Research on the thermal degradation of esters suggests that the decomposition of the alkyl chain occurs in stages, with the evolution of volatile products. acs.orgresearchgate.net For instance, the thermal decomposition of methyl stearate (B1226849), a similar long-chain ester, shows significant mass loss in distinct phases at elevated temperatures. flinders.edu.au

Based on these related studies, the thermal decomposition of zinc dodecanoate is expected to proceed via the loss of its long alkyl chains and subsequent decarboxylation at elevated temperatures, ultimately yielding zinc oxide as the final residue. The precise decomposition temperatures and the number of steps would depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative). nih.gov

Table 2: Thermal Decomposition Stages of a Zinc Laurate Hydrazinate Precursor

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Attributed Process | Source(s) |

| 1 | 150 - 225 | 13 | Loss of hydrazine | ijprajournal.com |

| 2 | 300 - 450 | 59 | Decarboxylation | ijprajournal.com |

Elemental microanalysis is a fundamental analytical technique used to determine the elemental composition of a compound, which in turn is used to confirm its stoichiometry. For zinc dodecanoate (C24H46O4Zn), this involves quantifying the mass percentages of carbon (C), hydrogen (H), and zinc (Zn).

The expected stoichiometric composition of zinc dodecanoate is presented in the table below. In a typical research setting, the experimentally determined values for C, H, and Zn would be compared against these theoretical values to confirm the successful synthesis and purity of the compound. Any significant deviation from these values could indicate the presence of impurities, residual solvents, or a different stoichiometry of the synthesized product.

Table 3: Theoretical Elemental Composition of Zinc Dodecanoate (C24H46O4Zn)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 24 | 288.24 | 62.12 |

| Hydrogen | H | 1.01 | 46 | 46.46 | 10.01 |

| Oxygen | O | 16.00 | 4 | 64.00 | 13.79 |

| Zinc | Zn | 65.38 | 1 | 65.38 | 14.09 |

| Total | 464.08 | 100.00 |

Reactivity, Catalysis, and Mechanistic Insights

Reactivity of Organozinc Dodecyl Halides in Advanced Organic Synthesis

Organozinc halides, characterized by a carbon-zinc bond, are significant reagents in synthetic chemistry. wikipedia.org Dodecylzinc halides (C₁₂H₂₅ZnX, where X is a halogen) serve as a source of nucleophilic dodecyl groups for constructing complex organic molecules. fishersci.ca Their reactivity is notably more moderate than that of analogous Grignard or organolithium reagents, a characteristic that imparts a higher degree of functional group tolerance and chemoselectivity in synthetic transformations. fishersci.canih.gov

Dodecylzinc halides are primarily employed in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. slideshare.netsigmaaldrich.com The most prominent of these is the Negishi coupling, which utilizes a palladium or nickel catalyst to couple the organozinc species with various organic halides. wikipedia.orgnih.gov

The general mechanism for these coupling reactions involves three key steps:

Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the organic halide coupling partner. nih.gov

Transmetalation : The dodecyl group is transferred from the zinc atom to the metal catalyst, displacing the halide and forming a diorganometal complex. This step is often the rate-determining step and is crucial for the catalytic cycle to proceed. wikipedia.org

Reductive Elimination : The two organic groups on the metal catalyst couple and are eliminated, forming the final product with a new C-C bond and regenerating the low-valent catalyst. nih.gov

Due to their relatively low intrinsic reactivity, these reactions often require the presence of a catalyst to proceed efficiently. fishersci.caresearchgate.net The choice of catalyst and ligands can be tuned to optimize reaction conditions and yields. The scope of organic halides that can be coupled with dodecylzinc reagents is broad, including aryl, vinyl, and allyl halides. wikipedia.org

Interactive Table: Key Carbon-Carbon Bond Forming Reactions with Dodecylzinc Halides Users can filter this table by reaction type or catalyst system to explore specific applications.

| Reaction Name | Typical Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|

| Negishi Coupling | Aryl/Vinyl Halides | Palladium or Nickel | High functional group tolerance |

| Fukuyama Coupling | Thioesters | Palladium | Forms ketones |

| Barbier Reaction | Carbonyl Compounds | None (in situ) | One-pot synthesis of alcohols |

Elucidation of Reactive Intermediates and Their Role in Synthetic Pathways

The formation and behavior of reactive intermediates are central to understanding the efficacy of organozinc reagents. Dodecylzinc halides are typically prepared in situ via the direct insertion of metallic zinc into a dodecyl halide. slideshare.netnih.gov This process, however, is often sluggish with commercial zinc powder and requires activation. nih.gov

Mechanistic studies, including fluorescence microscopy, have revealed that the formation of soluble organozinc reagents is a two-step process:

Oxidative Addition : Formation of organozinc intermediates on the surface of the metallic zinc. nih.gov

Solubilization : The surface-bound intermediates are brought into solution. nih.gov

A crucial discovery was the role of lithium chloride (LiCl) as an "activating agent." nih.govuni-muenchen.de LiCl does not primarily clean the zinc surface but rather accelerates the solubilization step. nih.gov It facilitates the formation of more reactive and soluble higher-order "zincate" species in solution, such as [C₁₂H₂₅ZnX₂]⁻Li⁺ or [C₁₂H₂₅ZnX₃]²⁻[Li⁺]₂. wikipedia.orguni-muenchen.de These anionic zincate complexes are believed to be the active species in the transmetalation step of cross-coupling reactions, exhibiting enhanced nucleophilicity compared to the neutral organozinc halide. nih.govuni-muenchen.de The structure and stability of these intermediates are highly dependent on the solvent and the presence of such salt additives. nih.govnih.gov

Functional Roles of Zinc Dodecanoate (B1226587) in Material Science

Zinc dodecanoate, the zinc salt of dodecanoic acid (lauric acid), is a metallic soap with diverse applications in material science, primarily functioning as a stabilizer and lubricant. solubilityofthings.comsmolecule.com Its effectiveness stems from its amphiphilic structure, comprising a polar zinc carboxylate head and a long, non-polar dodecyl (C12) hydrocarbon tail.

In lubricant formulations, zinc dodecanoate functions as an anti-wear additive. solubilityofthings.com Its mechanism is analogous to that of the widely used zinc dialkyldithiophosphates (ZDDPs). precisionlubrication.com Under conditions of high pressure and temperature at asperity contacts between moving metal surfaces, the zinc dodecanoate decomposes. precisionlubrication.com This decomposition leads to the formation of a thin, sacrificial protective film on the metal surfaces. precisionlubrication.com This "tribofilm" is often a complex, glassy layer composed of zinc oxides and polyphosphates (if phosphate (B84403) sources are present), which shears easily and prevents direct metal-to-metal contact, thereby reducing friction and wear. precisionlubrication.com The long dodecanoate chains contribute to a low-friction, hydrophobic surface.

In polymer and coating formulations, zinc dodecanoate serves as a heat stabilizer, particularly for PVC. samaterials.com It also functions as an anticaking agent and can increase the viscosity of formulations. smolecule.com Its antimicrobial properties, attributed to the zinc ion, make it a useful additive in coatings designed to resist microbial growth. solubilityofthings.com

Interactive Table: Functions of Zinc Dodecanoate in Materials Users can select a function to see the underlying scientific principle.

| Function | Application Area | Governing Principle |

|---|---|---|

| Anti-wear Agent | Lubricants, Greases | Formation of a sacrificial tribofilm on metal surfaces under high pressure/temperature. |

| Heat Stabilizer | Polymers (e.g., PVC) | Scavenging of acidic byproducts (like HCl) that promote polymer degradation. |

| Antimicrobial Agent | Coatings, Personal Care | Release of zinc ions which are toxic to a range of microbes. |

| Dispersing Agent | Composites, Inks | Adsorption onto particle surfaces, preventing agglomeration via steric hindrance. |

Interfacial Behavior and Surface Modification Mechanisms

The functionality of zinc dodecanoate is intrinsically linked to its behavior at interfaces. The polar zinc carboxylate head group has a strong affinity for metal, metal oxide, and other polar surfaces. jim.org.cnresearchgate.net When introduced into a formulation, it adsorbs onto these surfaces, creating a modified interface.

The mechanism of surface modification involves the orientation of the zinc dodecanoate molecules with their polar heads anchored to the substrate and their non-polar dodecyl tails extending outwards. This creates a dense, single-molecule layer that fundamentally alters the surface properties. jim.org.cn The outward-facing hydrocarbon tails render the surface hydrophobic (water-repellent) and organophilic (compatible with oils and non-polar polymers). mdpi.com This modification reduces the surface energy of particles, allowing them to be dispersed more uniformly in a non-polar matrix (e.g., in plastics or oil-based coatings) and improving adhesion between different phases in a composite material. researchgate.net The interaction can be a combination of chemical bonding (chemisorption) and physical adsorption (physisorption), such as hydrogen bonding. jim.org.cn

Theoretical and Computational Chemistry of Zinc Dodecane Systems

Electronic Structure and Bonding Analysis

Electronic structure and bonding analyses employ quantum mechanical calculations to model the interactions between zinc and dodecane (B42187) at the atomic level. These methods are crucial for understanding the nature of the chemical bonds and predicting the system's stability and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. acs.org For zinc-dodecane complexes, DFT calculations are employed to determine optimized geometries, including bond lengths and angles, and to analyze electronic properties. sci-hub.se Researchers can predict the most stable molecular structures by finding the lowest energy state on the potential energy surface. sci-hub.se

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's electronic stability; a larger gap suggests higher stability and lower reactivity. For instance, DFT studies on various ZnO nanoclusters have shown that the HOMO-LUMO gap can range from 1.93 to 2.40 eV, indicating their semiconductor nature. nih.gov Similar calculations for a zinc-dodecane system would elucidate its electronic characteristics and potential for charge transfer. beilstein-journals.orgarxiv.org

Table 1: Representative Geometric Parameters for a Modeled Zinc-Dodecyl Complex from DFT Optimization This table is illustrative, based on typical values from DFT studies on related zinc complexes.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | Zn-C (dodecyl) | ~2.10 Å |

| Bond Length | C-C (alkyl chain) | 1.53 - 1.54 Å |

| Bond Length | C-H (alkyl chain) | 1.09 - 1.10 Å |

| Bond Angle | C-Zn-C | ~109.5° (for tetrahedral coordination) |

To gain a deeper understanding of the bonding between zinc and the dodecyl group, Natural Bond Orbital (NBO) and Energy Decomposition Analysis (EDA) are utilized. NBO analysis transforms the complex many-electron wavefunction into localized orbitals that align with intuitive chemical concepts like bonds, lone pairs, and antibonds. researchgate.netacs.org This method allows for the quantification of charge transfer between the zinc atom and the dodecane ligand, revealing the nature and strength of their interaction. acs.org For example, NBO analysis can identify donor-acceptor interactions, such as the donation from a filled zinc d-orbital to an empty antibonding orbital (σ*) of the dodecyl chain, which contributes to the stability of the complex. researchgate.net

Energy Decomposition Analysis (EDA) partitions the total interaction energy (ΔE_int) between two molecular fragments—in this case, the zinc cation and the dodecyl radical or anion—into physically meaningful components. nih.govnih.gov A typical EDA scheme includes:

ΔE_elstat : The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

ΔE_Pauli : The Pauli repulsion energy arising from the antisymmetrization of the wavefunction.

ΔE_orb : The orbital interaction (covalent) energy, which accounts for charge transfer, polarization, and orbital mixing. nih.gov

Studies on various metal-ligand systems show that the orbital interaction term often contributes significantly (50-60%) to the total attractive interactions, indicating a substantial covalent character in the bond. nih.gov

Table 2: Illustrative Energy Decomposition Analysis Results for a Zinc-Ligand Bond This table presents a typical distribution of interaction energy components based on EDA studies of organometallic complexes.

| Energy Component | Description | Typical Contribution |

|---|---|---|

| ΔE_Pauli | Pauli Repulsion | Destabilizing (positive value) |

| ΔE_int | Total Interaction Energy | Stabilizing (negative value) |

| ΔE_elstat | Electrostatic Interaction | ~35-45% of total attraction |

| ΔE_orb | Orbital (Covalent) Interaction | ~50-60% of total attraction |

| ΔE_disp | Dispersion Interaction | ~1-5% of total attraction |

From the calculated HOMO and LUMO energies, several quantum chemical parameters can be derived to predict the global reactivity of the zinc-dodecane system. These descriptors, based on conceptual DFT, provide a framework for understanding the molecule's behavior in chemical reactions. researchgate.net

Key parameters include:

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -E_HOMO and A ≈ -E_LUMO.

Electronegativity (χ) : The tendency to attract electrons, calculated as χ = (I + A) / 2.

Global Hardness (η) : Resistance to charge transfer, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (σ) : The reciprocal of hardness (σ = 1/η), indicating a higher propensity for donating electrons.

Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). researchgate.net

These parameters are invaluable for comparing the reactivity of different zinc-ligand systems and for understanding their interaction with other chemical species. researchgate.netmdpi.com

Table 3: Key Quantum Chemical Reactivity Parameters

| Parameter | Formula | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Global Hardness (η) | η ≈ (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness (σ) | σ = 1/η | Inverse of hardness; indicates higher reactivity. |

Natural Bond Orbital (NBO) and Energy Decomposition Analysis (EDA) for Bonding Character.

Molecular Dynamics (MD) Simulations

While quantum methods excel at describing electronic effects, Molecular Dynamics (MD) simulations are the tool of choice for exploring the dynamic behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a window into conformational changes and intermolecular interactions. acs.orgmdpi.com

In a zinc-dodecane complex, the long, flexible dodecyl chain can adopt numerous conformations. MD simulations are ideal for studying this conformational dynamism. rupress.orgbiorxiv.org By simulating the system over nanoseconds or longer, researchers can observe how the alkyl chain folds, bends, and rotates while bonded to the zinc center. nih.govnih.gov These simulations can reveal the most probable conformations and the energy barriers between them.

When these complexes are at an interface (e.g., liquid-liquid or liquid-solid), MD simulations can model how the dodecyl chains orient themselves. For example, in a nonpolar solvent, the chains are likely to be extended, while at an aqueous interface, they may orient away from the water. This behavior is critical for applications in areas like catalysis and material science, where surface interactions are paramount. fau.eu

Zinc-dodecane units can interact with each other through weaker, non-covalent forces, such as van der Waals interactions between the dodecyl chains. These interactions can lead to the spontaneous formation of ordered, large-scale structures, a process known as self-assembly. rsc.orgmdpi.com

MD simulations are extensively used to model this self-assembly behavior. researchgate.net Starting from a random distribution of zinc-dodecane molecules in a simulation box, MD can predict the formation of aggregates like micelles, reverse micelles, or layered structures, depending on the concentration and the solvent environment. These simulations provide detailed information on the structure, size, and shape of the resulting assemblies, which is often difficult to obtain experimentally. researchgate.net Understanding and predicting this behavior is key to designing novel functional materials with tailored properties. rsc.org

Computational Investigation of Adsorption and Interfacial Phenomena

The adsorption and behavior of molecules at interfaces are critical aspects of various chemical and industrial processes. numberanalytics.com Computational methods, particularly molecular dynamics (MD) simulations and density functional theory (DFT), have become indispensable tools for investigating these phenomena at an atomic level. numberanalytics.comacs.org These approaches provide insights into the structural and dynamic properties of systems that are often difficult to probe experimentally. acs.orgnih.gov

In the context of zinc-dodecane systems, computational studies have been employed to understand the adsorption of dodecane and related molecules on zinc-containing surfaces, as well as the behavior of zinc ions at interfaces involving dodecane.

Molecular dynamics simulations have been utilized to study the adsorption of dodecane on surfaces. For instance, simulations have shown that dodecane can be challenging to diffuse on surfaces with a high concentration of oxygen-containing functional groups, tending to aggregate into spherical conformations. mdpi.com The interaction energy between dodecane and such a surface has been calculated to be -260.97 kJ/mol, indicating a spontaneous adsorption process driven primarily by van der Waals forces. mdpi.commdpi.com The presence of a hydration layer on a surface can significantly hinder the adsorption of dodecane; simulations have shown that dodecane molecules placed outside of a stable, approximately 5 Å thick hydration layer could not penetrate it to reach the surface. mdpi.com

Atomistic MD simulations have also been used to examine the structure of surfactant films, such as hexadecylamine, on iron-oxide surfaces in a dodecane lubricant. rsc.org These simulations, which complement experimental techniques like sum-frequency spectroscopy and polarised neutron reflectometry, provide detailed information about the mass-density profiles, molecular orientation, and in-layer structure of the adsorbed films. rsc.org The results indicate that at high surface coverage, the adsorbed molecules tend to orient themselves pointing "upwards" from the surface.

A study combining experimental measurements with DFT and COSMO-RS calculations investigated the synergistic interactions between dodecanoic acid and zinc ions (Zn2+) at an oil/water interface. acs.org The presence of dodecanoic acid alone reduced the interfacial tension (IFT) by about 35%. However, the introduction of Zn2+ ions led to a more significant reduction of nearly 55%, indicating that the zinc ions enhance interfacial adsorption and promote a more ordered molecular arrangement. acs.org Vibrational sum frequency generation (VSFG) spectroscopy confirmed the formation of a more ordered interfacial film in the presence of zinc ions. acs.org

Table 1: Interfacial Tension Reduction in a Dodecanoic Acid System

| System | Interfacial Tension (IFT) | IFT Reduction |

| Oil/Water | ~50 mN/m | 0% |

| Oil/Water + Dodecanoic Acid | ~32 mN/m | ~35% |

| Oil/Water + Dodecanoic Acid + Zn2+ | ~22 mN/m | ~55% |

| This table is based on data from a study on the synergistic interactions between dodecanoic acid and zinc ions at an oil/water interface. acs.org |

Reaction Mechanism Elucidation via Advanced Computational Approaches

Advanced computational methods, such as density functional theory (DFT) and reactive molecular dynamics (ReaxFF), are powerful tools for elucidating complex reaction mechanisms that are not easily accessible through experimental means alone. acs.orgup.pt These methods can provide detailed information on reaction pathways, transition states, and the electronic structure of intermediates. rsc.orgresearchgate.net

In the context of zinc-containing systems, computational chemistry has been instrumental in understanding various reaction mechanisms. For instance, DFT calculations have been used to study the bonding situation in a novel palladium-zinc complex, [Pd(ZnCp*)4(ZnMe)2{Zn(tmeda)}]. researchgate.net These calculations helped to differentiate the electronic nature of the various zinc-containing ligands, identifying some as 1e donors and another as a strong 2e donor. researchgate.net

Furthermore, computational modeling has been applied to understand the catalytic activity of zinc-polyoxotungstates in alcohol oxidation. rsc.org DFT calculations were used to investigate the reaction pathways, suggesting a plausible mechanism involving tungsten centers near the zinc core that exert a cooperative effect on peroxide activation. rsc.org The study proposed a radical-based oxidation process, which was consistent with spectroscopic data. rsc.org

While specific computational studies focusing exclusively on the reaction mechanisms of a simple "zinc;dodecane" compound are not prevalent in the reviewed literature, the principles and methodologies are well-established for related systems. For example, detailed chemical kinetic reaction mechanisms have been developed for the pyrolysis and oxidation of long-chain n-alkanes, including n-dodecane. researchgate.net These mechanisms, often comprising thousands of reactions and hundreds of species, are constructed based on established reaction classes and validated against a wide range of experimental data. researchgate.net Computational tools are then used to reduce the complexity of these detailed mechanisms into more manageable skeletal mechanisms for practical applications in combustion modeling.

The application of computational chemistry to elucidate reaction mechanisms in zinc-containing systems and in the combustion of dodecane demonstrates the power of these theoretical approaches. They provide a molecular-level understanding that is crucial for the rational design of catalysts and the optimization of industrial processes. acs.orgresearchgate.net

Advanced Applications in Chemical and Materials Science

Applications in Fine Chemical Synthesis and Pharmaceutical Intermediate Production

Zinc dodecanoate (B1226587), also known as zinc laurate, is a versatile compound utilized in organic synthesis and the production of pharmaceutical intermediates. alibaba.comamericanelements.com Its utility stems from its role as a catalyst and a precursor in various chemical reactions. alibaba.comamericanelements.com In the field of fine chemicals, it serves as an effective catalyst for processes such as the esterification of fatty acids, a critical step in producing various specialty esters. acs.org Research has demonstrated that simple zinc(II) salts can effectively catalyze the solvent-free esterification of fatty acids with medium- to long-chain alcohols. acs.org

The compound's structure, featuring a zinc ion coordinated to two dodecanoate ligands, allows it to participate in and facilitate complex chemical transformations. This makes it a valuable intermediate for synthesizing more complex molecules. alibaba.com In pharmaceutical manufacturing, zinc dodecanoate is used in the preparation of various intermediates, contributing to more efficient and cost-effective production pathways. alibaba.comatamanchemicals.com Its ability to act as a building block for larger, more complex compounds is essential in the multi-step synthesis routes common in the pharmaceutical industry. alibaba.com

Table 1: Catalytic Performance of Zinc(II) in Fatty Acid Esterification

This table summarizes the effectiveness of a Zn(II) catalyst in the esterification of pelargonic acid with 2-ethylhexan-1-ol (B42007) at 170°C. The data highlights how catalyst loading impacts reaction yield over time, demonstrating the compound's efficiency.

| Catalyst Loading (% mol) | Yield after 2 hours (%) | Yield after 4 hours (%) | Catalyst Recovery |

| 0 (uncatalyzed) | 68% | 84% | N/A |

| 1.0% | 93% | >99% | Easily filtered |

| 2.5% | 97% | >99% | Easily filtered |

| Data sourced from research on green fatty acid esterification. acs.org |

**6.2. Development of Functional Nanomaterials and Hybrid Structures

The unique properties of zinc-dodecane derivatives are pivotal in the field of nanotechnology, particularly in the creation and stabilization of functional nanomaterials.

Zinc-dodecanethiolate plays a crucial role in the synthesis and stabilization of quantum dots (QDs) and nanocrystals, which are semiconductor particles with unique optical and electronic properties. Dodecanethiolate often serves as a surface ligand that coordinates to the metal ions during nanocrystal growth. beloit.eduacs.org This process allows for the production of metal sulfide (B99878) nanoparticles coated in dodecanethiolate. beloit.eduacs.org For instance, in the synthesis of ZnCuInS quantum dots, dodecanethiolate coordinates to the metal ions and decomposes at high temperatures to form the nanoparticle. beloit.edu

These nanocrystals, including zinc sulfide (ZnS) and doped variants, exhibit high photoluminescence and biocompatibility, making them suitable for advanced applications. nih.govmdpi.com

Optoelectronics: Quantum dots stabilized with zinc-dodecanethiolate (Zn-DDT) are being developed for next-generation light-emitting diodes (LEDs). google.com The Zn-DDT polymer helps to stabilize the quantum dots, increasing their quantum yield and thermal stability, which are critical for commercial applications in displays and lighting. google.com

Bioimaging: Cadmium-free nanocrystals, such as manganese-doped zinc sulfide (Mn:ZnS), are being explored for biological imaging due to their low toxicity. nih.gov These quantum dots can be used to label and visualize cells; for example, GO-ZnS(Mn) composites have been used to image HeLa cells, with the particles entering the cytoplasm and providing fluorescent contrast. nih.gov The functionalization of QD surfaces is critical for their use as biological probes, and dodecanethiolate ligands are key to this process. researchgate.net

The primary role of zinc-dodecanethiolate in nanotechnology is to act as a stabilizing agent and surface functionalizer for nanoparticles. The dodecanethiolate ligand forms a protective layer, or self-assembled monolayer (SAM), on the surface of the nanoparticle. This layer prevents the nanoparticles from aggregating, which would otherwise lead to a loss of their unique nanoscale properties. researchgate.net

This stabilization is critical for maintaining the colloidal stability of nanoparticles in various solvents, enabling their processing and incorporation into different materials and devices. For example, 1-dodecanethiolate is used to stabilize gold nanoparticles, where the ligand shell is essential for their unique optical and electronic properties used in sensing and catalysis. uwo.ca The addition of a zinc thiol polymer, such as Zn-DDT, to quantum dot compositions has been shown to unexpectedly increase the quantum yield and enhance thermal stability. google.com This stabilizing function is fundamental to harnessing the potential of nanotechnology across various scientific disciplines. google.comwipo.int

**6.3. Novel Material Design and Performance Enhancement

Zinc-dodecane compounds are also integral to the design and improvement of traditional materials, such as lubricants and polymers.

Zinc dodecanoate (zinc laurate) is a well-established additive in lubricants and polymers, where it enhances performance and durability.

Lubricant Formulations: Zinc-based additives are key components in many hydraulic oils and lubricants, where they primarily function as anti-wear agents and antioxidants. pli-petronas.com While zinc dialkyldithiophosphate (ZDDP) is a common example, other zinc carboxylates like zinc dodecanoate also contribute to forming a sacrificial protective layer on metal surfaces, reducing friction and wear under boundary lubrication conditions. pli-petronas.comgoogle.com

Polymer Additives: In the plastics industry, zinc dodecanoate is widely used as a heat stabilizer, particularly for polyvinyl chloride (PVC). atamanchemicals.comsamaterials.com It improves the thermal stability of the polymer during processing and use. solubilityofthings.com In rubber compounding, it acts as a plasticizer and an activator for vulcanization accelerators, offering better solubility and physical properties compared to other activators like stearic acid. specialchem.com

Table 2: Applications of Zinc Dodecanoate in Polymers

This table outlines the primary functions of zinc dodecanoate when used as an additive in various polymer systems.

| Polymer System | Primary Function | Benefit |

| Polyvinyl Chloride (PVC) | Heat Stabilizer | Prevents degradation during high-temperature processing. atamanchemicals.comsolubilityofthings.com |

| Natural Rubber | Activator / Plasticizer | Supplies soluble zinc for vulcanization, improves physical properties, and reduces blooming. specialchem.com |

| General Polymers | Dispersing Agent | Fine particle size provides excellent dispersion in blending and extrusion. atamanchemicals.com |

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are techniques used to create ultra-thin films with precise thickness control, essential for modern electronics and semiconductors. anl.gov The quality of these films depends heavily on the chemical precursors used. Various zinc compounds are utilized as precursors to deposit zinc oxide (ZnO) and other zinc-containing films. acs.orgharvard.edujove.com

Commonly used precursors include diethylzinc (B1219324) (DEZ) and zinc acetate (B1210297). tandfonline.com Zinc acetate (Zn(CH₃COO)₂) is noted as a precursor for ALD, though it requires relatively high temperatures. tandfonline.com Zinc dodecanoate, with its chemical formula Zn(C₁₂H₂₃COO)₂, is a larger zinc carboxylate molecule. While not as commonly used as zinc acetate due to its lower volatility, its chemical similarity suggests potential as a precursor, particularly in CVD or aerosol-assisted CVD (AACVD) processes where precursor volatility is less of a constraint. ucl.ac.uk The long dodecanoate chain could influence film growth mechanisms and surface chemistry in novel ways. Research into new precursors is ongoing to deposit films at lower temperatures or to achieve different film properties, opening an avenue for the potential investigation of zinc dodecanoate in these advanced deposition techniques. tandfonline.comucl.ac.uk

Table 3: Common and Potential Zinc Precursors for Thin Film Deposition

A comparison of established zinc precursors with the potential characteristics of zinc dodecanoate for ALD/CVD applications.

| Precursor | Chemical Formula | Deposition Method(s) | Key Characteristics |

| Diethylzinc (DEZ) | Zn(C₂H₅)₂ | ALD, CVD | Highly reactive, pyrophoric, enables low-temperature deposition. acs.orgharvard.edu |

| Zinc Acetate | Zn(CH₃COO)₂ | ALD, CVD | Solid precursor, less reactive than DEZ, requires higher temperatures. jove.comtandfonline.com |

| Zinc Dodecanoate (Potential) | Zn(C₁₂H₂₃COO)₂ | Potential for AACVD, CVD | Solid, low volatility, long organic ligand could influence surface reactions. |

Environmental Aspects and Sustainable Chemistry Research

Environmental Fate and Transport of Zinc-Dodecane Compounds

The environmental behavior of zinc dodecanoate (B1226587), also known as zinc laurate, is influenced by its chemical properties, particularly its limited solubility in water. smolecule.comsolubilityofthings.com This characteristic plays a significant role in its distribution and persistence in various environmental compartments.

Degradation Pathways and Persistence in Environmental Compartments

The degradation process for metal carboxylates like zinc dodecanoate in environments such as oil paint films is thought to be a multi-step process. This process begins with the formation of free fatty acids, followed by initial saponification, nucleation of the soap, and eventual visible degradation. udel.edu

Interactions with Soil, Sediments, and Aquatic Systems

In aquatic environments, the behavior of zinc is complex. It can form complexes with dissolved organic matter, such as humic and fulvic acids, which can affect its solubility and mobility. waterquality.gov.auinchem.org The toxicity of zinc to aquatic organisms is influenced by water chemistry, including hardness and pH. industrialchemicals.gov.auwaterquality.gov.au The presence of organic ligands can reduce the bioavailability of zinc to aquatic life. waterquality.gov.au Studies have shown that natural organic matter can influence the stability and persistence of zinc sulfide (B99878) nanoparticles in aquatic environments, suggesting that the organic component of compounds like zinc dodecanoate can play a role in the environmental fate of zinc. nih.gov

It is recommended to prevent zinc laurate from contaminating soil or entering sewage and drainage systems. In case of spills, measures should be taken to avoid its dispersal into waterways. vanderbiltchemicals.com

Methodologies for Environmental Monitoring and Remediation of Zinc-Dodecane Related Contaminants

Effective monitoring and remediation strategies are crucial for managing environmental contamination from zinc-containing compounds. Various analytical techniques can be employed to detect and quantify the presence of zinc carboxylates in environmental samples. For instance, Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy have been used to analyze zinc carboxylates. udel.edursc.orgresearchgate.net